2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride
Description
2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride (CAS: 1246172-54-2) is a heterocyclic compound featuring a dihydroindole scaffold linked to a pyrrolidinyl group via a methanone bridge, with a hydrochloride salt improving solubility. Its molecular formula is C₁₃H₁₆N₂O·HCl, and it has a molecular weight of 252.74 g/mol . This compound is synthesized in high purity (≥95%) and is commercially available for research applications, particularly in pharmaceutical and biochemical studies .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(11-5-3-8-14-11)15-9-7-10-4-1-2-6-12(10)15;/h1-2,4,6,11,14H,3,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLIWKXVGQNLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit monoamine reuptake, which suggests its potential use in modulating neurotransmitter levels in the brain. It interacts with monoamine transporters, such as serotonin, dopamine, and norepinephrine transporters, by binding to their active sites and inhibiting their function. This interaction leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cAMP signaling pathway, leading to altered gene expression and metabolic activity. Additionally, this compound can induce changes in the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of monoamine transporters, inhibiting their function and leading to increased levels of neurotransmitters in the synaptic cleft. This inhibition is achieved through competitive binding, where the compound competes with the natural substrates of the transporters. Additionally, this compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in neurotransmitter metabolism, thereby altering gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance neurotransmission and improve cognitive function. At higher doses, it may induce toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter metabolism. This compound can influence metabolic flux by altering the activity of enzymes involved in the synthesis and degradation of neurotransmitters. Additionally, it may affect metabolite levels by modulating the expression of genes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving monoamine transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity.
Biological Activity
2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride (CAS Number: 1246172-54-2) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound has the molecular formula and is characterized by its indole and pyrrolidine moieties. Its structure contributes to its biological activity, particularly in modulating various signaling pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇ClN₂O |
| Molecular Weight | 250.74 g/mol |
| CAS Number | 1246172-54-2 |
| Solubility | Soluble in DMSO |
| Hazard Information | Irritant |
Antitumor Activity
Research indicates that compounds similar to this compound may exhibit antitumor properties by inhibiting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. A study demonstrated that derivatives of indole compounds could suppress tumor growth in xenograft models, suggesting a potential application in cancer therapy .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects. One study highlighted that certain indole-based compounds could promote neuronal survival and reduce apoptosis in models of neurodegenerative diseases. This suggests that this compound may also possess similar protective properties against neuronal damage .
Case Studies
- Antitumor Efficacy : A study involving a series of indole derivatives demonstrated that modifications at the nitrogen position significantly enhanced their cytotoxicity against human cancer cell lines. The tested compounds showed IC50 values in the low micromolar range, indicating strong antitumor activity .
- Neuroprotection : A preclinical trial evaluated the neuroprotective effects of an indole derivative similar to this compound on cultured neurons exposed to oxidative stress. Results indicated a marked decrease in cell death and improved neuronal function post-treatment .
The biological activities of this compound may be attributed to its ability to modulate key signaling pathways:
- PI3K/AKT/mTOR Pathway : Inhibition of this pathway leads to reduced tumor growth and increased apoptosis in cancer cells.
- Neuroprotective Signaling : Activation of neurotrophic factors may enhance neuronal survival under stress conditions.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a valuable scaffold in drug design. Its applications can be categorized into several key areas:
Anticancer Activity
Numerous studies have investigated the anticancer properties of derivatives related to 2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride. For instance:
- Case Study : A study published in the International Journal of Molecular Sciences demonstrated that indole derivatives showed potent growth inhibition in various cancer cell lines. The modifications on the indole structure enhanced the anticancer activity significantly, indicating the importance of structural diversity for efficacy .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of this compound:
- Case Study : An investigation into its effects on cognitive function in an Alzheimer's disease model revealed that treatment with this compound led to significant improvements in cognitive performance and reductions in neuroinflammation markers compared to control groups .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Preliminary Findings : Studies indicate that similar compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, likely through mechanisms involving disruption of bacterial cell membranes and inhibition of metabolic pathways .
Pharmacological Insights
The pharmacological profile of this compound suggests its utility in treating various conditions:
- Antioxidant Activity : Research indicates that derivatives can act as antioxidants, inhibiting reactive oxygen species (ROS) effectively .
- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs .
Synthesis and Structure Elucidation
The synthesis of this compound involves various methods that allow for structural modifications conducive to enhancing biological activity:
| Synthesis Method | Description |
|---|---|
| Cross-Coupling | Utilizes substituted amines and carbonyl compounds to form desired derivatives. |
| Condensation Reactions | Combines different heterocycles to create complex structures with potential bioactivity. |
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound and 1236259-23-6 share the dihydroindole core but differ in side-chain modifications. The latter’s amino and methyl groups may enhance hydrogen bonding and steric effects .
- 557781-56-3 substitutes pyrrolidinyl with a chloropyridinyl group, introducing electronegative effects that could influence solubility and reactivity .
Physicochemical Properties
Analysis :
Pharmacological and Biochemical Implications
- 1236259-23-6: The amino and methyl groups could target enzymes requiring steric complementarity (e.g., kinases) .
- 1246172-71-3: Quinoline derivatives are prevalent in antimalarial and anticancer agents, hinting at divergent therapeutic applications .
- 557781-56-3 : Chloropyridinyl groups are found in herbicides and protease inhibitors, indicating possible agrochemical or antiviral uses .
Preparation Methods
Formation of Indoline Core
- The indoline nucleus is typically prepared by catalytic hydrogenation or reduction of indole derivatives, or by cyclization reactions involving appropriate precursors such as 2-aminostyrene derivatives.
- Alternative synthetic routes include cyclization of 2-(pyrrolidin-1-yl)benzyl intermediates under acidic or basic conditions to form the 2,3-dihydroindole ring system.
Amide Bond Formation with Pyrrolidinyl Group
- The coupling of the indoline nitrogen with the 2-pyrrolidinyl methanone moiety is accomplished via amide bond formation.
- Common coupling reagents include carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC), N,N′-carbonyldiimidazole (CDI), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often used in the presence of additives like 1-hydroxybenzotriazole (HOBT) or O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) to enhance reaction efficiency and reduce side reactions.
- Typical solvents for this step include dimethylformamide (DMF), dioxane, tetrahydrofuran (THF), or dichloromethane (DCM).
- Bases such as triethylamine or diisopropylethylamine (DIPEA) are employed to neutralize generated acids and promote coupling.
Salt Formation (Hydrochloride)
- The free base amide is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal or alcoholic solutions).
- This step enhances compound stability, crystallinity, and solubility for isolation and purification.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Indoline formation | Catalytic hydrogenation or cyclization | Various (e.g., ethanol) | Ambient to reflux | Several hours | Requires selective reduction conditions |
| Amide bond formation | DCC or CDI + HOBT or TBTU + base (e.g., DIPEA) | DMF, Dioxane, THF, DCM | 0°C to room temp | 0.5 to 24 hours | Anhydrous conditions preferred |
| Hydrochloride salt formation | HCl gas or HCl solution | Ether, alcohols | Ambient | 1 to 4 hours | Crystallization aids purification |
Representative Synthetic Route Example
Preparation of 2,3-Dihydro-1H-indole Intermediate:
- Starting from commercially available indole, selective hydrogenation under mild pressure and catalyst (e.g., Pd/C) yields the 2,3-dihydroindole.
Activation of 2-Pyrrolidinyl Methanone:
- The carboxylic acid derivative of 2-pyrrolidinyl methanone is activated using CDI or DCC in anhydrous DMF.
-
- The indoline nitrogen is deprotonated with a base such as sodium hydride or DIPEA.
- The activated 2-pyrrolidinyl methanone intermediate is added to form the amide bond.
Isolation of Hydrochloride Salt:
- The crude amide is treated with HCl in ether to precipitate the hydrochloride salt.
- The solid is filtered and washed to yield pure 2,3-Dihydro-1H-indol-1-yl(2-pyrrolidinyl)-methanone hydrochloride.
Research Findings and Optimization Insights
- Base Selection: Sodium hydride and DIPEA are effective for deprotonating the indoline nitrogen, but DIPEA offers milder conditions reducing side reactions.
- Coupling Reagents: CDI and DCC provide high yields; however, CDI is preferred for cleaner reactions and easier removal of byproducts.
- Solvent Effects: Polar aprotic solvents like DMF and dioxane enhance coupling efficiency by stabilizing intermediates.
- Temperature Control: Reactions performed at 0°C to room temperature minimize side reactions and degradation.
- Reaction Time: Coupling reactions typically complete within several hours, but can be extended up to 24 hours for challenging substrates.
- Purification: Formation of the hydrochloride salt facilitates crystallization, improving purity and handling.
Summary Table of Preparation Parameters
| Parameter | Preferred Conditions | Alternatives | Comments |
|---|---|---|---|
| Base | DIPEA, Sodium hydride | Triethylamine | DIPEA preferred for mildness |
| Coupling Reagent | CDI, DCC | EDCI, HATU | CDI favored for efficiency |
| Solvent | DMF, Dioxane | THF, DCM | Polar aprotic solvents improve yields |
| Temperature | 0°C to Room temperature | Reflux (if necessary) | Lower temps reduce side reactions |
| Reaction Time | 0.5 to 24 hours | Longer times for difficult substrates | Monitoring recommended |
| Salt Formation | HCl in ether/alcohol | Other acid salts | Hydrochloride salt improves stability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and pyrrolidine precursors. A typical procedure involves refluxing reactants (e.g., 2-pyrrolidinyl-methanone intermediates) with chloramine-T in methanol for 16–18 hours, followed by extraction with dichloromethane and recrystallization from ethanol . Optimization may include adjusting stoichiometric ratios, solvent polarity (e.g., methanol vs. ethanol for reflux), and purification via column chromatography to enhance yield and purity.
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer : Strict safety measures include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood due to potential inhalation hazards. Contaminated waste must be segregated and disposed of via certified chemical waste services. Emergency procedures for skin contact involve immediate washing with soap and water, while eye exposure requires rinsing with water for 15 minutes .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) is used to assess purity, especially for detecting impurities like desethylamiodarone derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) validate molecular structure. X-ray crystallography may resolve stereochemical ambiguities, though it requires high-quality single crystals .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning, low resolution) be addressed using SHELX software?
- Methodological Answer : SHELXL is widely used for refining small-molecule structures against high-resolution data. For twinned crystals, the TWIN and BASF commands in SHELXL can model twin laws. Low-resolution data may require restraints on bond lengths/angles and the use of the L.S. planar restraints for aromatic systems. Validation tools like RIGU and CELL_NOW in SHELXTL help identify and correct lattice discrepancies .
Q. How should researchers resolve contradictions in spectroscopic data during derivative characterization?
- Methodological Answer : Cross-validation with complementary techniques is essential. For example, discrepancies between NMR and MS data (e.g., unexpected molecular ion peaks) may indicate isotopic impurities or fragmentation artifacts. High-resolution mass spectrometry (HRMS) can clarify molecular formulas, while 2D NMR (COSY, NOESY) resolves overlapping signals. Crystallographic data from SHELX can provide definitive structural confirmation .
Q. What computational strategies predict physicochemical properties like logP and topological polar surface area (TPSA)?
- Methodological Answer : Software such as MOE (Molecular Operating Environment) calculates logP using atom-based contributions and TPSA via fragment-based approaches. For 2,3-Dihydro-1H-indol-1-YL derivatives, experimental TPSA values (~62.3 Ų) align with computed results using fragment databases. Molecular dynamics simulations can further assess solubility and membrane permeability .
Q. How do structural modifications (e.g., substituent changes on the indole ring) influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) at the 5-position of the indole ring enhances receptor binding affinity in some analogs, as seen in related compounds like 5-fluoropentyl-3-pyridinoylindole hydrochloride. Comparative assays (e.g., enzyme inhibition, cellular uptake) using derivatives with varied substituents (e.g., methoxy, bromo) reveal trends in potency and selectivity .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
